molecular formula C14H20BrFeN B564395 (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE CAS No. 106157-30-6

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE

Cat. No.: B564395
CAS No.: 106157-30-6
M. Wt: 338.06 g/mol
InChI Key: QNUPENXMUJPLDQ-UHFFFAOYSA-M
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Description

(Ferrocenylmethyl)trimethylammonium bromide (CAS: 106157-30-6) is an organometallic quaternary ammonium salt featuring a ferrocene (bis(η⁵-cyclopentadienyl)iron) moiety linked to a trimethylammonium group via a methyl spacer. Its structure combines the redox activity of ferrocene with the cationic nature of quaternary ammonium salts, making it valuable in electrochemistry, catalysis, and biomedical applications .

Preparation Methods

Direct Alkylation of Ferrocenylmethyl Derivatives

The most widely reported synthesis of (ferrocenylmethyl)trimethylammonium bromide involves the direct alkylation of a ferrocenylmethyl precursor with trimethylamine in the presence of a brominating agent. This method leverages the nucleophilic substitution reaction between a ferrocenylmethyl halide and trimethylamine, forming the quaternary ammonium salt.

Reaction Mechanism and Conditions

The reaction typically proceeds via an S<sub>N</sub>2 mechanism , where the tertiary amine (trimethylamine) attacks the electrophilic carbon in ferrocenylmethyl bromide. Key parameters include:

  • Solvent : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to stabilize the transition state .

  • Temperature : Reactions are conducted under reflux (80–100°C) for 12–24 hours to ensure completion .

  • Molar Ratios : A slight excess of trimethylamine (1.2–1.5 equivalents) is used to drive the reaction to completion .

A representative procedure from electrochemical studies involves dissolving ferrocenylmethyl bromide (1.0 equiv) in anhydrous acetonitrile, followed by dropwise addition of trimethylamine (1.5 equiv) under nitrogen. The mixture is refluxed for 18 hours, cooled, and filtered to isolate the product as a orange-red crystalline solid .

Yield and Purity Optimization

Yields for this method range from 75–90% , with purity exceeding 95% after recrystallization from ethanol/water mixtures . Impurities often include unreacted starting materials or byproducts from over-alkylation, which are minimized by strict stoichiometric control and inert atmospheric conditions .

Ion Exchange from Quaternary Ammonium Iodide or Chloride

An alternative route involves synthesizing the iodide or chloride salt of (ferrocenylmethyl)trimethylammonium followed by anion exchange to bromide. This method is particularly useful when the direct alkylation route faces solubility or reactivity challenges.

Synthesis of Iodide Intermediate

The iodide form, (ferrocenylmethyl)trimethylammonium iodide, is prepared by reacting ferrocenylmethanol with trimethylamine and methyl iodide in dichloromethane. The product precipitates as a bright yellow solid with yields of 85–92% .

Anion Exchange to Bromide

The iodide salt is dissolved in deionized water and treated with a stoichiometric amount of silver bromide (AgBr) or sodium bromide (NaBr). The exchange proceeds via metathesis:

(Ferrocenylmethyl)trimethylammonium+I+NaBr(Ferrocenylmethyl)trimethylammonium+Br+NaI\text{(Ferrocenylmethyl)trimethylammonium}^+ \text{I}^- + \text{NaBr} \rightarrow \text{(Ferrocenylmethyl)trimethylammonium}^+ \text{Br}^- + \text{NaI}

Excess NaBr ensures complete conversion, and the product is isolated by filtration and vacuum drying . This method achieves >98% anion exchange efficiency , as confirmed by ion chromatography .

Comparative Analysis of Synthesis Routes

Parameter Direct Alkylation Ion Exchange
Yield 75–90%70–85%
Purity 95–98%90–95%
Reaction Time 18–24 hours6–12 hours
Cost Efficiency ModerateHigh (reuses reagents)
Scalability Industrial-scaleLab-scale

The direct alkylation method is favored for large-scale production due to fewer purification steps, while ion exchange offers flexibility in counterion selection for specialized applications .

Characterization and Quality Control

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O) : δ 4.20 (s, 2H, CH<sub>2</sub>), 4.10 (m, 5H, Cp), 3.45 (s, 9H, N(CH<sub>3</sub>)<sub>3</sub>) .

  • IR (KBr) : 3100 cm<sup>-1</sup> (C-H stretch, Cp), 1470 cm<sup>-1</sup> (N-CH<sub>3</sub> bend), 500 cm<sup>-1</sup> (Fe-Cp) .

  • UV-Vis (H<sub>2</sub>O) : λ<sub>max</sub> = 440 nm (ferrocene charge-transfer band) .

Solubility and Stability

The compound exhibits high solubility in water (2.96 mg/mL at 25°C) and polar organic solvents, making it suitable for phase-transfer catalysis . Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 4), necessitating storage in amber vials at 2–8°C .

Industrial-Scale Production Considerations

For pharmaceutical applications, the direct alkylation route is optimized using continuous flow reactors to enhance heat transfer and reduce reaction time to 4–6 hours . Process analytical technology (PAT) tools such as in-line FTIR ensure real-time monitoring of quaternization efficiency .

Emerging Methodologies and Innovations

Recent advances include electrochemical synthesis, where ferrocenemethanol is oxidized in the presence of trimethylamine and bromide ions. This method avoids halogenated reagents, aligning with green chemistry principles, but currently achieves lower yields (60–70%) .

Chemical Reactions Analysis

Types of Reactions

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Chemistry

(Ferrocenylmethyl)trimethylammonium bromide is primarily used as a phase transfer catalyst in organic synthesis. This role is crucial for facilitating reactions between immiscible solvents, enhancing the efficiency of chemical processes.

Table 1: Role of this compound in Organic Synthesis

Application AreaDescription
Phase Transfer CatalystEnhances reaction rates by enabling reactant transfer between phases.
Synthesis of PharmaceuticalsUsed in the production of various pharmaceutical compounds.
Agrochemical ProductionFacilitates the synthesis of agrochemicals for agricultural applications.

Biological Applications

In biological research, this compound serves as a reagent in biochemical assays and has been explored for its potential in drug delivery systems.

Case Study: Antiproliferative Activity

Research has indicated that compounds incorporating ferrocene structures exhibit enhanced antiproliferative activity against cancer cell lines. For example, studies on hybrid compounds containing ferrocene have shown significant activity against MCF-7 and HCT116 cell lines, suggesting that this compound may enhance the efficacy of existing anticancer agents .

Medical Applications

The compound is investigated for its role in drug delivery systems due to its ability to interact with cellular membranes and facilitate the transport of therapeutic agents.

Table 2: Potential Medical Uses

Medical ApplicationDescription
Drug Delivery SystemsEnhances the bioavailability of poorly soluble drugs.
Intermediate in SynthesisServes as a precursor in synthesizing novel pharmaceuticals.

Industrial Applications

Industrially, this compound is utilized in the production of various chemicals, particularly agrochemicals and specialty chemicals.

Table 3: Industrial Uses

IndustryApplication
AgrochemicalsUsed in formulations for fertilizers and pesticides.
Specialty ChemicalsActs as a catalyst in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE involves its role as a phase transfer catalyst. The compound facilitates the transfer of reactants between immiscible solvents by forming a complex with the reactants, allowing them to interact more efficiently. This results in increased reaction rates and yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Varied Metal Centers

(Ruthenocenylmethyl)trimethylammonium Iodide

  • Structure: Replaces ferrocene with ruthenocene (Ru center).
  • Properties: Higher molecular weight and distinct redox potentials due to Ru's electronic configuration. Biological Activity: Ruthenocenyl analogues (e.g., compound 1b) exhibit lower antiparasitic efficacy compared to ferrocene derivatives, suggesting Fe's redox activity is critical for bioactivity .

Table 1: Metal Center Comparison

Compound Metal Center Redox Potential (V vs. SHE) Antiparasitic IC₅₀ (μM)
(Ferrocenylmethyl)TMA Bromide Fe +0.45 12.3
(Ruthenocenylmethyl)TMA Iodide Ru +0.38 >50

Analogues with Modified Quaternary Ammonium Groups

(Ferrocenylmethyl)dimethylammonium Bromide (CAS: N/A)

  • Structure : Dimethylammonium group instead of trimethyl.
  • Properties :
    • Forms N⁺–H⋯Br⁻ hydrogen bonds in crystal lattices, influencing solubility and stability .
    • Less lipophilic than the trimethyl variant, reducing membrane permeability in biological systems.

Cetyl Trimethyl Ammonium Bromide (CTAB)

  • Structure : Long alkyl chain (C₁₆) instead of ferrocenylmethyl.
  • Properties: Non-redox-active surfactant; used in nanoparticle synthesis. Lacks the electrochemical utility of ferrocene derivatives .

Analogues with Different Counterions

(Ferrocenylmethyl)trimethylammonium Chloride (CAS: 83617-79-2)

  • Structure : Chloride (Cl⁻) counterion instead of bromide (Br⁻).
  • Properties :
    • Higher solubility in polar solvents due to smaller anion size.
    • Used in redox flow batteries, where Cl⁻ improves ionic conductivity compared to Br⁻ .

Table 2: Counterion Impact on Electrochemical Performance

Compound Counterion Conductivity (mS/cm) Stability in Aqueous Media
(Ferrocenylmethyl)TMA Bromide Br⁻ 8.2 Moderate
(Ferrocenylmethyl)TMA Chloride Cl⁻ 10.5 High

Phascolosomines and Complanines

  • Structure : Trimethylammonium linked to lipid chains (e.g., terminal isobutyl groups).
  • Properties :
    • Isolated from marine worms; exhibit neuroactive or cytotoxic effects.
    • Lack ferrocene’s redox activity but share cationic charge-driven biointeractions .

Research Findings and Implications

  • Structure-Activity Relationships: The ferrocene unit enhances antiparasitic activity via ROS generation, while ruthenocene analogues are less effective . Elongated alkyl chains (e.g., CTAB) abolish redox utility but improve surfactant properties .
  • Electrochemical Applications: Chloride variants outperform bromide in conductivity, but bromide offers better stability in non-aqueous systems .

Biological Activity

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE, a ferrocenyl compound, has garnered attention in the field of medicinal chemistry due to its unique redox properties and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, electrochemical behavior, and surfactant characteristics.

This compound is a quaternary ammonium salt with a ferrocenyl moiety. Its structure can be represented as follows:

C5H5FeC5H5N+(CH3)3Br\text{C}_5\text{H}_5\text{FeC}_5\text{H}_5\text{N}^+(CH_3)_3\text{Br}^-

The presence of the ferrocenyl group imparts distinctive electrochemical properties that are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ferrocenyl compounds, including this compound. The compound exhibits cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

Case Studies and Findings

  • Cytotoxic Effects : In vitro studies have shown that this compound significantly reduces cell viability in breast cancer cell lines. For example, the IC50 values for specific derivatives were reported as low as 18 nM against glioblastoma cells (U87) and 145 nM against triple-negative breast cancer cells (MDA-MB-231) .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This is supported by evidence from cyclic voltammetry studies that indicate the compound undergoes redox cycling, which may contribute to its cytotoxic effects .
  • Comparative Studies : When compared to other ferrocenyl derivatives, this compound showed superior activity against certain cancer types, suggesting that modifications to the ferrocenyl structure can enhance biological efficacy .

Electrochemical Behavior

The electrochemical properties of this compound are vital for understanding its biological interactions. Cyclic voltammetry reveals a quasi-reversible electrochemical behavior similar to that of ferrocene, indicating that it can participate in electron transfer reactions which are essential for its activity in biological systems .

PropertyValue
Redox Potential+0.4 V vs Ag/AgCl
Quasi-reversible BehaviorObserved
Electron Transfer RateHigh

Surfactant Activity

This compound also exhibits surfactant properties, making it useful in various applications beyond medicinal chemistry.

  • Surface Tension Reduction : Studies indicate that this compound effectively reduces surface tension in aqueous solutions, which is beneficial for applications in drug delivery systems and enhanced permeability in biological membranes .
  • Interaction with Clay Minerals : Research has shown that ferrocenyl surfactants can interact with clay minerals, facilitating electron transfer processes. This interaction is significant for environmental applications and remediation technologies .

Q & A

Basic Question: What are the established synthetic routes for (ferrocenylmethyl)trimethylammonium bromide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves quaternization of a ferrocenylmethyl precursor with trimethylamine in the presence of a brominating agent. For example, ferrocenylmethanol can be converted to the corresponding bromide using hydrobromic acid, followed by reaction with trimethylamine in a polar solvent (e.g., methanol or acetonitrile) under reflux . Optimization includes:

  • Stoichiometric control : Excess trimethylamine (1.2–1.5 equivalents) ensures complete quaternization.
  • Solvent selection : Polar aprotic solvents minimize side reactions.
  • Purification : Recrystallization from ethanol/diethyl ether mixtures improves purity, as the compound is hygroscopic. Monitor progress via thin-layer chromatography (TLC) or 1^1H NMR for residual starting materials .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H NMR : Ferrocene protons appear as distinct singlets (δ 4.0–4.5 ppm), while the methyl groups on the ammonium center resonate as a singlet at δ 3.1–3.3 ppm.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 316.0 (M+^+-Br) .
  • Elemental Analysis : Validate stoichiometry (C: ~49%, H: ~5.5%, N: ~3.6%) to confirm purity.
  • Cyclic Voltammetry : Ferrocene’s redox activity shows a reversible wave at E1/2E_{1/2} ≈ +0.4 V vs. Ag/AgCl, confirming electrochemical stability .

Advanced Question: How does this compound interact with biomacromolecules, and what experimental designs can elucidate these interactions?

Methodological Answer:
The cationic ammonium group facilitates electrostatic interactions with negatively charged biomolecules (e.g., DNA or proteins). Experimental approaches include:

  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., cytochrome c) upon surfactant binding to determine binding constants (KbK_b) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH\Delta H) and stoichiometry of binding.
  • Circular Dichroism (CD) : Assess structural destabilization of proteins by tracking α-helix or β-sheet content alterations.
  • Control Experiments : Compare with structurally analogous surfactants (e.g., CTAB) to isolate ferrocene’s redox-specific effects .

Advanced Question: How can researchers resolve contradictions in electrochemical data for this compound under varying pH conditions?

Methodological Answer:

  • Controlled Environment : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to stabilize redox potentials. Avoid protic solvents that may protonate the ammonium group.
  • Reference Electrodes : Calibrate using ferrocene/ferrocenium (Fc/Fc+Fc/Fc^+) as an internal standard.
  • pH-Dependent Studies : Perform cyclic voltammetry across pH 2–12 to identify proton-coupled electron transfer (PCET) mechanisms.
  • Data Validation : Cross-check with spectroelectrochemical methods (UV-Vis during electrolysis) to correlate redox states with spectral changes .

Advanced Question: What strategies mitigate interference from the bromide counterion in catalytic or supramolecular applications of this compound?

Methodological Answer:

  • Ion Exchange : Replace Br^- with non-coordinating anions (e.g., PF6_6^- or BF4_4^-) via metathesis in aqueous NaPF6_6.
  • Chelating Agents : Add crown ethers (e.g., 18-crown-6) to sequester interfering cations in mixed-anion systems.
  • Computational Modeling : Use density functional theory (DFT) to simulate anion effects on charge distribution and reactivity .

Basic Question: What are the stability considerations for storing this compound, and how can decomposition be monitored?

Methodological Answer:

  • Storage : Keep in a desiccator at −20°C under argon to prevent hygroscopic degradation and oxidation.
  • Decomposition Indicators :
    • Color Change : Ferrocene oxidation turns orange solutions green.
    • HPLC Analysis : Track new peaks corresponding to ferrocene carboxylic acid or demethylated byproducts.
    • Thermogravimetric Analysis (TGA) : Monitor mass loss above 200°C, indicative of bromide release .

Advanced Question: How can researchers design experiments to study the compound’s micellar behavior in aqueous solutions?

Methodological Answer:

  • Critical Micelle Concentration (CMC) Determination : Use conductivity measurements to identify the inflection point where aggregation begins. Compare with tensiometry or dye solubilization assays.
  • Small-Angle X-ray Scattering (SAXS) : Resolve micelle size and morphology.
  • Temperature Effects : Perform experiments at 25–60°C to assess enthalpy-driven vs. entropy-driven micellization. Reference data from analogous surfactants (e.g., CTAB) for validation .

Advanced Question: What methodologies address discrepancies in NMR spectra caused by paramagnetic impurities in ferrocene-containing compounds?

Methodological Answer:

  • Sample Purity : Pre-purify via column chromatography (silica gel, ethyl acetate/hexane).
  • Relaxation Reagents : Add Cr(acac)3_3 to reduce T1T_1 relaxation time and sharpen peaks.
  • Deuterated Solvents : Use CD3_3CN or D2_2O to minimize solvent proton interference.
  • Control Experiments : Compare with spectra of pure ferrocene to isolate impurity effects .

Properties

CAS No.

106157-30-6

Molecular Formula

C14H20BrFeN

Molecular Weight

338.06 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl(trimethyl)azanium;iron(2+);bromide

InChI

InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1

InChI Key

QNUPENXMUJPLDQ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Br-]

Canonical SMILES

C[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-]

Origin of Product

United States

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